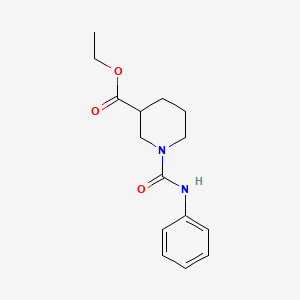
N-(3-methoxyphenyl)-2-(1-piperidinyl)-2-thioxoacetamide
描述
N-(3-methoxyphenyl)-2-(1-piperidinyl)-2-thioxoacetamide, also known as MPPT, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPPT is a thioxoacetamide derivative that has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
作用机制
The mechanism of action of N-(3-methoxyphenyl)-2-(1-piperidinyl)-2-thioxoacetamide involves its binding to the TRPM8 channel and inhibiting its activity. This inhibition has been shown to reduce the influx of calcium ions into cells, which can lead to a variety of downstream effects. Additionally, N-(3-methoxyphenyl)-2-(1-piperidinyl)-2-thioxoacetamide has been shown to have an effect on other ion channels, including the voltage-gated potassium channel and the sodium channel, although the exact mechanisms of these effects are still being studied.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-methoxyphenyl)-2-(1-piperidinyl)-2-thioxoacetamide are wide-ranging and have been studied extensively in the literature. N-(3-methoxyphenyl)-2-(1-piperidinyl)-2-thioxoacetamide has been shown to have analgesic effects, reducing pain in animal models of neuropathic pain and inflammatory pain. Additionally, N-(3-methoxyphenyl)-2-(1-piperidinyl)-2-thioxoacetamide has been shown to have anti-inflammatory effects, reducing the release of pro-inflammatory cytokines in response to injury or infection. N-(3-methoxyphenyl)-2-(1-piperidinyl)-2-thioxoacetamide has also been shown to have an effect on body temperature, reducing fever in animal models of infection.
实验室实验的优点和局限性
N-(3-methoxyphenyl)-2-(1-piperidinyl)-2-thioxoacetamide has several advantages for use in lab experiments. It is a well-characterized compound with a known synthesis method, making it easy to obtain and use in experiments. Additionally, its effects on ion channels are well-established, making it a valuable tool for researchers studying these channels. However, there are also limitations to the use of N-(3-methoxyphenyl)-2-(1-piperidinyl)-2-thioxoacetamide in lab experiments. Its effects on ion channels are not fully understood, and it may have off-target effects on other channels or receptors. Additionally, its effects may vary depending on the animal model or cell type used in experiments.
未来方向
There are several future directions for research on N-(3-methoxyphenyl)-2-(1-piperidinyl)-2-thioxoacetamide. One area of interest is the development of more potent and selective inhibitors of the TRPM8 channel, which could have therapeutic applications in pain relief and other areas. Additionally, there is interest in studying the effects of N-(3-methoxyphenyl)-2-(1-piperidinyl)-2-thioxoacetamide on other ion channels and receptors, as well as its potential applications in treating other diseases and conditions. Finally, there is interest in understanding the mechanisms of action of N-(3-methoxyphenyl)-2-(1-piperidinyl)-2-thioxoacetamide more fully, including its effects on intracellular signaling pathways and gene expression.
科学研究应用
N-(3-methoxyphenyl)-2-(1-piperidinyl)-2-thioxoacetamide has been widely used in scientific research due to its ability to modulate the activity of certain ion channels in the brain. Specifically, N-(3-methoxyphenyl)-2-(1-piperidinyl)-2-thioxoacetamide has been shown to inhibit the activity of the transient receptor potential melastatin 8 (TRPM8) channel, which is involved in the sensation of cold temperatures. This inhibition has been shown to have a variety of effects on the brain and body, including pain relief, anti-inflammatory effects, and changes in body temperature.
属性
IUPAC Name |
N-(3-methoxyphenyl)-2-piperidin-1-yl-2-sulfanylideneacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-18-12-7-5-6-11(10-12)15-13(17)14(19)16-8-3-2-4-9-16/h5-7,10H,2-4,8-9H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKHZCMREBNVGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=S)N2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-2-(piperidin-1-yl)-2-thioxoacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4-benzoyl-1-piperazinyl)methyl]-1-methyl-5-nitro-1H-benzimidazole](/img/structure/B4193298.png)
![1,3-dimethyl-5-[4-(2-naphthylsulfonyl)-1-piperazinyl]-6-nitro-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4193310.png)
![methyl 1-[2-(4-isopropoxyphenoxy)ethyl]-1H-indole-3-carboxylate](/img/structure/B4193329.png)
![N,N-diethyl-4-({[2-(4-morpholinyl)ethyl]amino}methyl)aniline dihydrochloride](/img/structure/B4193337.png)
![3-(allyloxy)-N-[cyclopentyl(phenyl)methyl]benzamide](/img/structure/B4193344.png)
![2-chloro-N-[6-(dimethylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]benzamide](/img/structure/B4193346.png)
![ethyl 4-({[3-(phenoxyacetyl)-1H-indol-1-yl]acetyl}amino)benzoate](/img/structure/B4193350.png)

![N-[2-(dimethylamino)ethyl]-3-ethoxybenzamide hydrochloride](/img/structure/B4193364.png)
![N-(3,4-dichlorophenyl)-5-[(phenylthio)methyl]-2-furamide](/img/structure/B4193372.png)

![3'-(2-phenoxyethyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B4193399.png)

![4-[1-acetyl-5-(2-furyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B4193404.png)